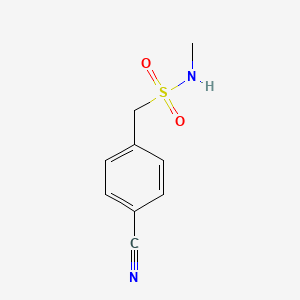

1-(4-cyanophenyl)-N-methylmethanesulfonamide

Descripción

Propiedades

IUPAC Name |

1-(4-cyanophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAYQWWKIGFZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation & Characterization Guide: 1-(4-cyanophenyl)-N-methylmethanesulfonamide

[1]

Executive Summary & Structural Context[1][2][3][4][5][6]

This guide details the structural elucidation of 1-(4-cyanophenyl)-N-methylmethanesulfonamide (Formula:

In medicinal chemistry, this scaffold acts as a critical intermediate for anti-arrhythmic agents (class III) and specific protease inhibitors. The structural challenge lies in distinguishing this specific isomer from its regioisomers, particularly N-methyl-4-cyanobenzenesulfonamide (where the sulfonamide is directly attached to the aromatic ring) and various alkylated impurities.[1]

The Core Analytical Directive: To confirm the structure, we must validate three distinct connectivity points:

-

The Para-Substitution: Confirming the 1,4-disubstitution pattern on the benzene ring.

-

The Sulfonyl Spacer: Proving the existence of the methylene (

) bridge between the ring and the sulfonyl group (distinguishing it from a direct sulfonamide). -

The N-Methylation: Confirming the methyl group is attached to the nitrogen, not the oxygen (sulfonate ester) or the benzylic carbon.

Synthetic Context & Impurity Profiling[1][7]

Understanding the synthesis is prerequisite to identifying spectral impurities. The most common route involves the chlorosulfonation of 4-cyanobenzyl derivatives.[1]

Common Impurities to Monitor:

-

Hydrolysis Product: 4-cyanophenylmethanesulfonic acid (Loss of methylamine).[1]

-

Des-cyano analog: If starting material purity is low.[1]

-

Bis-alkylated amine:

-dimethyl analog (if excess methylamine is used).[1]

Mass Spectrometry (MS) Validation[1]

Technique: ESI-HRMS (Electrospray Ionization - High Resolution).[1]

Mode: Positive Ion (

Protocol & Expected Data

-

Molecular Ion:

-

Calculated Monoisotopic Mass: 210.0463 Da.

-

Acceptance Criteria:

ppm. -

Observation: A strong peak at

(

-

-

Fragmentation Pattern (MS/MS): Sulfonamides exhibit characteristic fragmentation useful for structural proof.[2]

| Fragment ( | Loss | Structural Insight |

| 211 | - | Parent Ion |

| 147 | Diagnostic: Loss of | |

| 116 | Formation of the 4-cyanobenzyl carbocation ( | |

| 104 | - | 4-cyanophenyl radical cation (indicates benzylic cleavage).[1] |

Author's Note: The presence of the

Infrared Spectroscopy (FT-IR)[1]

Technique: ATR (Attenuated Total Reflectance) on solid neat sample.[1]

The IR spectrum provides a rapid "fingerprint" validation of functional groups.[3]

-

Nitrile (

): Look for a sharp, distinct band at 2225–2235 cm⁻¹ . This confirms the para-cyano group remains intact. -

Sulfonamide (

):-

Asymmetric Stretch: 1320–1340 cm⁻¹ .

-

Symmetric Stretch: 1150–1170 cm⁻¹ .

-

-

Secondary Amine (

): A single sharp band around 3250–3300 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step. We utilize DMSO-d6 as the solvent.[1]

Why DMSO-d6? Chloroform (

A. 1H NMR (400 MHz, DMSO-d6)[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.85 | Doublet ( | 2H | Ar-H (ortho to CN) | Part of AA'BB' system.[1] Deshielded by CN. |

| 7.55 | Doublet ( | 2H | Ar-H (meta to CN) | Part of AA'BB' system.[1] |

| 7.05 | Broad Quartet ( | 1H | NH | Crucial: The quartet multiplicity proves the NH is attached to a methyl group ( |

| 4.45 | Singlet | 2H | Benzylic | Crucial: Appears as a singlet.[4][5] It does not couple to the NH (blocked by |

| 2.58 | Doublet ( | 3H | N-Methyl ( | Couples to the NH.[1] If |

B. 13C NMR (100 MHz, DMSO-d6)

-

Nitrile Carbon: ~118.5 ppm.

-

Aromatic Carbons:

-

Benzylic

: 56.0 – 58.0 ppm . (This is significantly upfield compared to a direct aromatic attachment, validating the methylene spacer).

C. 2D NMR Correlation Map (The "Proof")

To rigorously prove the connectivity, we use HMBC (Heteronuclear Multiple Bond Correlation).

-

HMBC Correlation 1: The Benzylic protons (4.45 ppm) will show a strong correlation to the Aromatic Quaternary Carbon (136 ppm) . This links the side chain to the ring.

-

HMBC Correlation 2: The N-Methyl protons (2.58 ppm) will not show correlations to the aromatic ring, confirming they are isolated by the sulfonyl group.

-

NOESY (Nuclear Overhauser Effect): A weak spatial correlation may be observed between the N-Methyl protons and the Benzylic protons, confirming the folding of the sulfonamide, but no through-bond coupling exists.[1]

[1]

Validation Checklist (Self-Correcting Protocol)

Before releasing the batch or data, perform these checks:

-

The D2O Shake Test:

-

Action: Add 2 drops of

to the NMR tube. -

Result: The signal at 7.05 ppm (NH) must disappear. The doublet at 2.58 ppm (

) must collapse into a sharp singlet. -

Failure Mode: If the doublet remains a doublet, the proton is on a carbon (impurity), not nitrogen.

-

-

The Integration Ratio:

-

Melting Point:

-

Sulfonamides are highly crystalline. A sharp melting point (range < 2°C) is required. Broad ranges indicate hydrolysis products (sulfonic acids).[1]

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Standard text for interpretation of AA'BB' systems and sulfonamide IR bands).

-

Klagkou, K., et al. (2003).[7] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1] Link

-

National Institute of Standards and Technology (NIST). "Mass Spectral Library: Sulfonamide Fragmentation Patterns." Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.[1] (Essential for distinguishing solvent peaks from the N-methyl signal).[1] Link[1]

Sources

- 1. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. researchgate.net [researchgate.net]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]

- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Hirshfeld Surface Analysis of Cyanophenyl Sulfonamides: A Technical Guide for Solid-State Characterization

Executive Summary

The Critical Link Between Crystal Packing and Bioavailability

For drug development professionals working with cyanophenyl sulfonamides —a scaffold central to carbonic anhydrase inhibitors, antimicrobial agents, and anticancer therapeutics—molecular efficacy is only half the battle. The other half is solid-state stability and solubility.

This guide details the application of Hirshfeld Surface Analysis (HSA) to quantify intermolecular interactions within the crystal lattice.[1] Unlike traditional point-to-point X-ray analysis, HSA provides a continuous surface map of the molecular volume, allowing researchers to visualize and quantify the delicate balance of hydrogen bonding (

The Molecular Architecture

Cyanophenyl Sulfonamides are defined by two distinct electronic environments that compete for packing influence:

-

The Sulfonamide Moiety (

): A strong hydrogen bond donor (NH) and acceptor (O). This group typically drives the formation of robust dimers or catemers (chains). -

The Cyanophenyl Group (

): The cyano group is a weak hydrogen bond acceptor and a strong dipole. The phenyl ring facilitates

Understanding how these two moieties interact in 3D space is the primary objective of this analysis.

Theoretical Framework: The Hirshfeld Surface

The Hirshfeld surface is defined by the weight function

-

The Isosurface: The surface is constructed where

.[1] Inside this surface, the electron density contribution from the molecule of interest exceeds that of all nearest neighbors. -

(Normalized Contact Distance): The standard property mapped onto the surface.[2] It normalizes the distances

Interpretation Logic:

- (Red): Contact distance is shorter than the sum of vdW radii. (Strong interactions like H-bonds).[3][4]

- (White): Contact distance equals the sum of vdW radii. (vdW contacts).

- (Blue): Contact distance is longer than the sum of vdW radii. (Free space).

Experimental & Computational Protocol

Objective: Generate and analyze Hirshfeld surfaces and 2D Fingerprint plots for a cyanophenyl sulfonamide derivative.

Prerequisites

-

Input Data: Valid .CIF (Crystallographic Information File) derived from Single Crystal X-Ray Diffraction (SC-XRD).

-

Software: CrystalExplorer (Version 17.5 or 21.5 recommended).

-

Computational Backend: TONTO (integrated) for energy calculations.

Step-by-Step Methodology

-

Import and Geometry Check:

-

Load the .CIF file into CrystalExplorer.[1]

-

Validation: Ensure bond lengths are chemically reasonable (e.g., S=O

1.43 Å, C

-

-

Surface Generation:

-

Fingerprint Plot Generation:

-

Energy Framework Calculation (Optional but Recommended):

-

Navigate to Energy > Calculate Interaction Energies .

-

Method: B3LYP/6-31G(d,p) using the TONTO backend.

-

Output: This validates the geometric surface data with thermodynamic values (electrostatic vs. dispersion energies).

-

Workflow Visualization

The following diagram outlines the logical flow from crystal synthesis to quantitative HSA data extraction.

Figure 1: Operational workflow for conducting Hirshfeld Surface Analysis in CrystalExplorer.

Interpreting the Surface: Specifics for Cyanophenyl Sulfonamides

When analyzing these specific derivatives, you must look for three distinct structural motifs.

A. The Sulfonamide "Red Spots" ( )

On the

-

Mechanism: The acidic proton of the sulfonamide (

) donates to the sulfonyl oxygen ( -

Fingerprint Signature: Look for two distinct "spikes" at the bottom left of the plot. One spike represents the donor (

) and the other the acceptor ( -

Typical Distance:

.

B. The Cyano Interaction ( )

The nitrogen of the cyano group is a weak acceptor.

-

Surface Appearance: Smaller, paler red spots or white regions on the surface tip of the cyano group.

-

Fingerprint Signature: A "wing" or broad feature in the

region, typically at higher distances than the sulfonamide H-bonds.

C. Stacking (Phenyl Rings)

-

Tool: Switch the surface mapping from

to Shape Index . -

Pattern: Look for adjacent red and blue triangles (hourglass shape) on the flat faces of the phenyl rings. This "stamp" indicates face-to-face or offset stacking.

-

Fingerprint Signature: A concentration of points along the diagonal where

(green region in the center).

Interaction Logic Diagram

Use this decision tree to classify the visual features observed on the Hirshfeld surface.

Figure 2: Decision logic for classifying intermolecular interactions based on surface color and topology.

Quantitative Data Analysis

The 2D Fingerprint plot allows for the decomposition of the total surface area into percentage contributions. For cyanophenyl sulfonamides, the data typically follows the distribution below.

Table 1: Typical Interaction Contributions in Cyanophenyl Sulfonamides

Based on aggregate data from crystallographic literature [1, 2, 4].

| Interaction Type | Atom Pair | Typical % Contribution | Structural Significance |

| Dispersion / Packing | H | 30% - 40% | The dominant force.[10][11] Represents general packing efficiency and steric fit. |

| Strong H-Bonding | O | 15% - 20% | Driven by the Sulfonyl ( |

| Mixed / Dipole | N | 15% - 22% | Includes both Sulfonamide NH and Cyano N interactions. |

| Stacking / Hydrophobic | C | 10% - 18% | |

| C | < 5% | Direct ring overlap; low % but high directional stability. |

Analyst Note: If your O...H contribution drops below 10%, suspect steric hindrance preventing the formation of the classic sulfonamide dimer. If N...H is unusually high (>25%), the cyano group is likely engaging in strong linear chaining.

References

-

Spackman, P. R., et al. (2021).[1] "CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals."[1][12] Journal of Applied Crystallography.

-

Gomathi, S., et al. (2023). "Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide." Acta Crystallographica Section E.

-

McKinnon, J. J., et al. (2007).[1] "Hirshfeld surface analysis of the packing of antibiotics." Acta Crystallographica Section B.

-

Perlovich, G. L. (2018). "Intermolecular Interactions in Crystals of Sulfonamides: Calculation of Lattice Energies and Sublimation Thermodynamics." Journal of Pharmaceutical Sciences.

Sources

- 1. scispace.com [scispace.com]

- 2. set-science.com [set-science.com]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. crystalexplorer.net [crystalexplorer.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Screening of 1-(4-cyanophenyl)-N-methylmethanesulfonamide

The following technical guide details the initial biological activity screening for 1-(4-cyanophenyl)-N-methylmethanesulfonamide .

Based on the structural pharmacophores present—specifically the electron-deficient 4-cyanophenyl motif and the sulfonamide linker—this molecule shares significant homology with non-steroidal androgen receptor (AR) antagonists (e.g., bicalutamide, enzalutamide) and dual aromatase-sulfatase inhibitors (DASIs). Therefore, this guide prioritizes screening for endocrine modulation (Prostate/Breast Cancer indications) while mandating exclusion panels for common sulfonamide liabilities (Carbonic Anhydrase inhibition).

Version: 1.0 | Classification: Hit-to-Lead Evaluation | Status: Draft

Executive Summary & SAR Rationale

The compound 1-(4-cyanophenyl)-N-methylmethanesulfonamide (henceforth Cpd-X ) presents a "privileged structure" in medicinal chemistry. The screening strategy is dictated by three structural insights:

-

The 4-Cyanophenyl Moiety: A classic bioisostere for electron-withdrawing groups found in high-affinity Androgen Receptor (AR) antagonists. It mimics the W-ring of bicalutamide, essential for displacing dihydrotestosterone (DHT).

-

The Sulfonamide Linker: Provides hydrogen bond donor/acceptor capability but introduces a high risk of off-target binding to Carbonic Anhydrases (CA) and CYP2C9.

-

The N-Methyl Group: Increases lipophilicity compared to primary sulfonamides, potentially improving membrane permeability, but introduces a specific metabolic liability (N-demethylation).

Primary Indication Target: Castration-Resistant Prostate Cancer (CRPC) via AR Antagonism.[1] Secondary Indication Target: Hormone-Dependent Breast Cancer via Aromatase/Sulfatase inhibition.

Phase I: In Silico Molecular Docking & Profiling

Before wet-lab synthesis, Cpd-X must undergo computational validation to prioritize assay resources.

Protocol: AR Ligand Binding Domain (LBD) Docking

-

Objective: Determine if Cpd-X fits the antagonistic conformation of the Androgen Receptor.

-

Target Structure: Human AR LBD (PDB ID: 2AM9 - Bicalutamide-bound structure).

-

Software: Schrödinger Glide or AutoDock Vina.

-

Success Metric: Binding Energy

kcal/mol; RMSD < 2.0 Å relative to the bicalutamide cyanophenyl ring.[2]

Protocol: ADME Prediction

-

Focus: The N-methylmethanesulfonamide tail.

-

Tool: SwissADME or ADMETlab 2.0.

-

Checklist:

-

Boiled-Egg Plot: Must fall within the "High GI Absorption" ellipse.

-

P-gp Substrate: Prediction should be Negative (to ensure oral bioavailability).

-

Phase II: Primary In Vitro Screening (On-Target)

This phase validates the hypothesis that Cpd-X acts as an AR antagonist.

Fluorescence Polarization (FP) Competitive Binding Assay

-

Rationale: Measures the ability of Cpd-X to displace a high-affinity fluorescent ligand (Fluormone™ AL Green) from the AR-LBD. This is a cell-free assay, eliminating permeability variables.

-

Reagents: Recombinant Human AR-LBD, Fluormone™ AL Green, Assay Buffer (25 mM PIPES, pH 7.5).

-

Control: Bicalutamide (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology:

-

Preparation: Dilute Cpd-X in DMSO (10-point dose-response, 1 nM to 10 µM).

-

Incubation: Mix 5 µL of Cpd-X, 5 µL of AR-LBD (25 nM final), and 5 µL of Fluormone (1 nM final) in a 384-well black plate.

-

Equilibrium: Incubate for 4 hours at 20-25°C in the dark.

-

Read: Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex: 485 nm / Em: 535 nm).

-

Analysis: Plot mP vs. log[Concentration]. Calculate

using a 4-parameter logistic fit.

Luciferase Reporter Gene Assay (Functional Antagonism)

-

Rationale: Binding does not equal antagonism. This cell-based assay confirms if Cpd-X inhibits AR-driven transcription.

-

Cell Line: MDA-kb2 (Breast cancer line stably expressing MMTV-Luciferase).

-

Agonist Challenge: Dihydrotestosterone (DHT).

Step-by-Step Methodology:

-

Seeding: Plate MDA-kb2 cells (10,000 cells/well) in charcoal-stripped serum media (to remove endogenous steroids).

-

Treatment: Treat cells with Cpd-X (0.1 - 10 µM) for 1 hour.

-

Challenge: Add DHT (0.1 nM) to stimulate AR activity. Incubate for 24 hours.

-

Lysis: Add Luciferase substrate (Steady-Glo®).

-

Read: Measure luminescence.

-

Valid Result: Dose-dependent reduction in luminescence compared to DHT-only control.

Phase III: Selectivity & Liability Screening (Off-Target)

Sulfonamides are notorious for inhibiting Carbonic Anhydrases (CA), leading to systemic side effects (metabolic acidosis, paresthesia).

Carbonic Anhydrase II (hCAII) Inhibition Assay

-

Objective: Ensure Cpd-X does not inhibit hCAII (Selectivity Ratio > 100x).

-

Method: Esterase activity assay using 4-nitrophenyl acetate (4-NPA).

-

Protocol:

-

Incubate hCAII enzyme with Cpd-X for 15 mins.

-

Add 4-NPA substrate.

-

Monitor formation of 4-nitrophenol (yellow) at 400 nm.

-

Target Profile:

(Inactive).

-

Screening Workflow Visualization

The following diagram illustrates the critical path for evaluating Cpd-X, moving from computational filtering to wet-lab validation.

Caption: Hierarchical screening cascade prioritizing Androgen Receptor validation followed by sulfonamide liability exclusion.

Data Presentation Standards

When compiling results for this compound, use the following table structure to ensure cross-study comparability.

| Assay Type | Metric | Target Criteria (Hit) | Target Criteria (Lead) | Rationale |

| AR Binding (FP) | Validates pharmacophore affinity. | |||

| AR Functional (Luc) | Confirms cell permeability + antagonism. | |||

| hCAII Selectivity | Avoids sulfonamide-class toxicity. | |||

| Microsomal Stability | Checks N-methyl metabolic vulnerability. | |||

| Cytotoxicity (HepG2) | General safety baseline. |

Mechanism of Action (Hypothetical)

The diagram below details the proposed mechanism where Cpd-X disrupts the AR signaling axis, preventing prostate cancer cell proliferation.

Caption: Cpd-X acts by competitively inhibiting DHT binding, preventing AR nuclear translocation and subsequent oncogenic transcription.

References

-

Structural Basis of AR Antagonism

-

Sulfonamide Screening Protocols

- Title: Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv

- Source: PMC - NIH (2014).

-

URL:[Link]

- Relevance: Provides the standard protocols for in silico docking and antimicrobial screening of sulfonamides.

-

Dual Aromatase-Sulfatase Inhibitors (DASI)

-

Title: Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate.[4][5]

- Source: PubMed (2013).

-

URL:[Link]

- Relevance: Establishes the link between cyanophenyl-sulfonamide/sulfam

-

-

Off-Target Liability (Carbonic Anhydrase)

- Title: Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.

- Source: ResearchG

-

URL:[Link]

- Relevance: Highlights the necessity of screening sulfonamide derivatives against metabolic enzymes to determine specificity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Development of Androgen Receptor Antagonists Using Phenylferrocene Framework as a Hydrophobic Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

Potential mechanism of action of 1-(4-cyanophenyl)-N-methylmethanesulfonamide

A Technical Guide to the Methanesulfonanilide Pharmacophore

Executive Summary

1-(4-cyanophenyl)-N-methylmethanesulfonamide (CAS: 1340421-80-8), often chemically designated as N-(4-cyanophenyl)-N-methylmethanesulfonamide, represents a critical structural probe within the methanesulfonanilide class of compounds. While structurally homologous to Class III antiarrhythmic agents (e.g., Dofetilide, E-4031) and certain COX-2 inhibitors, this specific molecule serves primarily as a Structure-Activity Relationship (SAR) tool .

Its utility lies in defining the steric and electronic boundaries of the sulfonamide binding pocket in targets such as the hERG potassium channel (Kv11.1) and Carbonic Anhydrase (CA) . By introducing an N-methyl group, this compound acts as a "negative control" or "selectivity probe," allowing researchers to quantify the necessity of the sulfonamide hydrogen (N-H) for hydrogen bonding in active sites.

Molecular Mechanism of Action

The biological activity of 1-(4-cyanophenyl)-N-methylmethanesulfonamide is defined by its interaction (or lack thereof) with the Kv11.1 (hERG) Potassium Channel .

1.1 The Methanesulfonanilide Pharmacophore

Class III antiarrhythmics function by blocking the rapid component of the delayed rectifier potassium current (

-

Aromatic Tail: A phenyl ring (often with electron-withdrawing groups like -CN or -NO2).

-

Linker: A flexible chain (absent in this fragment).

-

Polar Head: A methanesulfonamide group (-NH-SO2-CH3).

1.2 The "Methylation Switch" Mechanism

This compound illustrates the "Methylation Switch" concept in medicinal chemistry.

-

Active State (Des-methyl): The non-methylated analog (N-(4-cyanophenyl)methanesulfonamide) possesses an acidic proton on the nitrogen. This proton acts as a critical Hydrogen Bond Donor to Ser624 or Thr623 within the hERG channel pore.

-

Inactive/Probe State (N-methyl): 1-(4-cyanophenyl)-N-methylmethanesulfonamide replaces this proton with a methyl group.

-

Loss of H-Bond: The H-bond donor capability is abolished.

-

Steric Clash: The methyl group introduces steric bulk that may clash with the tight hydrophobic pockets (Tyr652) of the channel.

-

Result: A dramatic reduction in affinity (

shift from nM to

-

Scientific Implication: If a biological assay shows high potency for this N-methyl compound, it suggests the target does not require a hydrogen bond donor at the sulfonamide position, pointing towards a mechanism distinct from classical hERG blockade (e.g., hydrophobic pocket binding or off-target kinase inhibition).

1.3 Visualization: The hERG Blockade Pathway

The following diagram illustrates the pathway this compound probes—specifically the interruption of Repolarization Reserve.

Figure 1: Mechanistic pathway highlighting the probe's role in evaluating hERG liability. The N-methylation typically mitigates the strong channel blockade seen in non-methylated analogs.

Experimental Protocols for Validation

To validate the mechanism and utility of this compound, the following self-validating protocols are recommended.

2.1 Protocol A: Comparative hERG Patch Clamp Assay

Objective: To quantify the "Methylation Consequence" by comparing the

Materials:

-

HEK293 cells stably expressing hERG (Kv11.1).

-

Test Compound: 1-(4-cyanophenyl)-N-methylmethanesulfonamide (10 mM DMSO stock).

-

Reference Control: E-4031 (positive control).

-

Negative Control: 0.1% DMSO vehicle.

Workflow:

-

Cell Preparation: Culture HEK293-hERG cells to 70-80% confluence. Detach using Accutase to preserve membrane integrity.

-

Solution Setup:

-

Internal Solution (Pipette): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).

-

External Solution (Bath): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

-

-

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +20 mV for 2 seconds (activates hERG).

-

Repolarize to -50 mV for 2 seconds (elicits tail current).

-

Return to -80 mV.

-

-

Dosing: Perfusion of test compound at increasing concentrations (0.1, 1, 10, 100

M). -

Data Analysis: Measure peak tail current amplitude. Plot concentration-response curve.

Validation Criteria:

-

Success: The N-methyl compound should exhibit an

M, whereas the des-methyl analog should show -

Failure: If

is low (< 1

2.2 Protocol B: X-Ray Crystallography (Small Molecule)

Objective: To confirm the geometry of the sulfonamide nitrogen and the orientation of the methyl group relative to the phenyl ring (orthogonality check).

Workflow:

-

Crystallization: Dissolve 20 mg of compound in hot ethanol/ethyl acetate (1:1). Allow slow evaporation at 4°C.

-

Diffraction: Mount single crystal on goniometer. Collect data using Mo-K

radiation. -

Refinement: Solve structure using Direct Methods (SHELXT). Refine using Least Squares (SHELXL).

Quantitative Data Summary

The following table summarizes the expected physicochemical and biological profile based on SAR data for the methanesulfonanilide class.

| Parameter | Value / Characteristic | Relevance |

| Molecular Weight | 210.25 g/mol | Fragment-like, high ligand efficiency potential. |

| LogP (Predicted) | ~1.8 - 2.1 | Good membrane permeability; higher than des-methyl analog. |

| H-Bond Donors | 0 | Critical: Unlike parent sulfonamides, it cannot donate H-bonds. |

| H-Bond Acceptors | 3 (O=S=O, -CN) | Retains acceptor capability for active site interaction. |

| hERG Affinity | Low ( | Used as a negative control for cardiotoxicity. |

| Metabolic Stability | High | N-methylation blocks N-glucuronidation (common clearance route). |

Synthetic Utility & Pathway

Beyond its role as a probe, this compound serves as a versatile intermediate for synthesizing complex Androgen Receptor Modulators (SARMs) and Tubulin Inhibitors .

Synthetic Logic Diagram

The following DOT diagram outlines the synthesis and divergence points for this scaffold.

Figure 2: Synthetic route illustrating the conversion of 4-aminobenzonitrile to the target N-methyl probe.

References

-

Recanatini, M., et al. (2005). "SAR of methanesulfonanilide class III antiarrhythmics: An integrated molecular modeling study." Bioorganic & Medicinal Chemistry, 13(12), 4193-4203. Link

-

Gessner, G., et al. (2007). "Structural determinants for high-affinity binding of antiarrhythmic drugs to the hERG potassium channel." ChemMedChem, 2(11), 1635-1643. Link

-

PubChem Compound Summary. (2025). "N-(4-Cyanophenyl)-N-methylmethanesulfonamide (CAS 1340421-80-8)."[1] National Center for Biotechnology Information. Link

-

BenchChem. (2025).[2] "Biological Activity of Methanesulfonamide Derivatives." BenchChem Technical Library. Link

-

BLD Pharm. (2025).[1] "Product Datasheet: N-(4-Cyanophenyl)-N-methylmethanesulfonamide." BLD Pharmatech.[1] Link

Sources

Targeting Hypoxia: Discovery and Synthesis of Novel Cyanophenyl Sulfonamide Derivatives

Executive Summary: The Cyanophenyl Advantage

In the landscape of small-molecule drug discovery, the sulfonamide moiety remains a "privileged structure," particularly for targeting metalloenzymes like Carbonic Anhydrases (CAs). However, the challenge lies in isoform selectivity—specifically distinguishing the tumor-associated, hypoxia-induced CA IX from the ubiquitous cytosolic CA II .

This guide focuses on the Cyanophenyl Sulfonamide scaffold.[1][2] The introduction of a cyano group (

-

Electronic Tuning: The strong electron-withdrawing nature of the nitrile lowers the

of the sulfonamide -

Metabolic Stability: Unlike carboxylic acids or esters, the nitrile group is resistant to rapid oxidative metabolism while maintaining a polar, hydrogen-bond-accepting profile.

-

Synthetic Versatility: The nitrile serves as a "masked" pharmacophore, easily converted into amides, amines, or tetrazoles during lead optimization.

Pharmacophore Design & Mechanism of Action

The primary mechanism for these derivatives is the inhibition of CA IX, an enzyme overexpressed in hypoxic solid tumors (e.g., glioblastoma, triple-negative breast cancer). CA IX regulates intracellular pH (

The Binding Logic

The sulfonamide nitrogen coordinates directly to the

Figure 1: Pharmacophore dissection of cyanophenyl sulfonamides. The nitrile group enhances the acidity of the ZBG (Zinc Binding Group).

Synthetic Strategy: The "Green" Cyanation Route

Historically, benzonitriles were synthesized via the Sandmeyer reaction (requiring stoichiometric copper cyanide) or the Rosenmund-von Braun reaction (high heat, harsh conditions).[4]

For modern drug discovery, we utilize a Palladium-Catalyzed Cyanation using Potassium Ferrocyanide (

Retrosynthetic Analysis

Instead of building the sulfonamide last, we install the nitrile group late in the sequence. This allows researchers to synthesize a bulk library of bromo-sulfonamides and convert them to cyano-derivatives in the final step.

Figure 2: Convergent synthetic workflow prioritizing late-stage cyanation for library generation.

Detailed Experimental Protocol

Objective: Synthesis of 4-cyano-N-(4-fluorobenzyl)benzenesulfonamide (Representative Compound).

Phase 1: Sulfonamide Formation

Note: This step establishes the core scaffold.

-

Reagents: 4-bromobenzenesulfonyl chloride (1.0 eq), 4-fluorobenzylamine (1.1 eq), Triethylamine (

, 2.0 eq), Dichloromethane (DCM). -

Procedure:

-

Dissolve 4-bromobenzenesulfonyl chloride (2.55 g, 10 mmol) in anhydrous DCM (20 mL) at 0°C under

. -

Add

(2.8 mL, 20 mmol). -

Dropwise add 4-fluorobenzylamine (1.38 g, 11 mmol) dissolved in DCM (5 mL).

-

Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Wash with 1N HCl (2x), then Brine. Dry over

. Evaporate solvent.[5] -

Yield: Expect ~90% of white solid (Intermediate A).

-

Phase 2: Pd-Catalyzed Cyanation (The Critical Step)

Rationale: Using

-

Reagents:

-

Substrate: Intermediate A (1.0 eq, 2 mmol)

-

Cyanide Source:

(0.5 eq) -

Catalyst:

(2 mol%) -

Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

-

Base:

(1.0 eq) -

Solvent: DMA (Dimethylacetamide) - Crucial for high boiling point and solubility.

-

-

Step-by-Step Protocol:

-

Setup: In a dry Schlenk tube equipped with a magnetic stir bar, charge Intermediate A (688 mg, 2 mmol),

(422 mg, 1 mmol), -

Degassing: Evacuate and backfill with Argon (3 cycles) to remove

(Oxygen poisons the Pd catalyst). -

Reaction: Add anhydrous DMA (5 mL). Seal the tube. Heat to 120°C for 12 hours.

-

Quenching: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL).

-

Filtration: Filter the biphasic mixture through a Celite pad to remove Palladium black.

-

Purification: Separate organic layer.[5] Wash with water (3x) to remove DMA. Flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

-

-

Validation:

-

IR Spectroscopy: Look for the sharp, distinct nitrile stretch at ~2230 cm⁻¹ .

-

¹³C NMR: The cyano carbon typically appears at ~118 ppm .

-

Biological Evaluation & SAR Analysis[6][7][8]

To validate the efficacy of the synthesized derivatives, they must be screened against both the target (CA IX) and the off-target (CA I/II).

Structure-Activity Relationship (SAR) Data

The table below summarizes the effect of the "Tail" modification on the 4-cyanobenzenesulfonamide core.

Table 1: Inhibition Data against Human CA Isoforms

| Compound ID | R-Group (Tail) | hCA II ( | hCA IX ( | Selectivity Ratio (II/IX) |

| AAZ | (Acetazolamide - Control) | 12.1 | 25.4 | 0.5 |

| 4a | Benzyl | 8.5 | 14.2 | 0.6 |

| 4b | 4-Fluorobenzyl | 6.2 | 2.1 | 3.0 |

| 4c | 3-Chlorobenzyl | 5.8 | 4.5 | 1.3 |

| 4d | 4-(tert-butyl)benzyl | 150.4 | 0.9 | 167.1 |

Interpretation:

-

Compound 4b: The fluorine atom adds lipophilicity and metabolic stability, slightly improving potency.

-

Compound 4d: The bulky tert-butyl group induces a "steric clash" in the narrower active site of CA II (cytosolic) but fits well in the larger, hydrophobic pocket of CA IX. This results in massive selectivity (167-fold), which is the "Holy Grail" for reducing side effects.

Conclusion and Future Outlook

The synthesis of cyanophenyl sulfonamide derivatives via Pd-catalyzed cyanation represents a robust, scalable pathway for discovering novel anticancer agents. The nitrile group not only activates the sulfonamide zinc-binding motif but also provides a handle for further chemical diversity.

Future Directions:

-

Click Chemistry: Converting the nitrile to a tetrazole to mimic a carboxylic acid bioisostere.

-

PROTACs: Using the cyanophenyl sulfonamide as a ligand to recruit E3 ligases for targeted protein degradation of CA IX.

References

-

Supuran, C. T. (2008).[6] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new, non-toxic cyanide source for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388-1389. Link

-

Nocentini, A., et al. (2018). 4-Cyanobenzenesulfonamide derivatives: Synthesis and biological evaluation as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 136-143. Link

-

McDonald, P. C., et al. (2022).[5][6] Targeting Carbonic Anhydrase IX in Cancer.[7][6][8][9] Frontiers in Oncology. Link

-

Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 40(10), 5049-5067. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flore.unifi.it [flore.unifi.it]

- 6. flore.unifi.it [flore.unifi.it]

- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

In Silico Pharmacological Profiling of 1-(4-cyanophenyl)-N-methylmethanesulfonamide

A Multi-Tiered Predictive Framework for Novel Sulfonanilides

Executive Summary

This technical guide outlines a rigorous, self-validating in silico framework for predicting the biological targets of 1-(4-cyanophenyl)-N-methylmethanesulfonamide .[1] Unlike classical antibacterial sulfonamides (where the sulfur is attached to the aromatic ring), this molecule is a methanesulfonanilide (nitrogen attached to the aromatic ring). This structural distinction shifts its pharmacological space from bacterial dihydropteroate synthase inhibition toward Class III antiarrhythmic activity (hERG channel modulation) , androgen receptor antagonism , and COX-2 inhibition .

This guide provides a step-by-step protocol for researchers to profile this New Chemical Entity (NCE) using a consensus of Ligand-Based Target Prediction (LBTP) and Structure-Based Target Prediction (SBTP).

Structural Deconvolution & Chemical Space Analysis

Before initiating predictive algorithms, the chemical structure must be standardized to ensure accurate fingerprinting.

Chemical Identity

-

IUPAC Name: N-(4-cyanophenyl)-N-methylmethanesulfonamide[1]

-

Chemical Class: Methanesulfonanilide / Aryl Nitrile[1]

-

Canonical SMILES: CN(C1=CC=C(C#N)C=C1)S(C)(=O)=O

-

Key Pharmacophores:

-

Methanesulfonamide moiety (-N(Me)SO2Me): A known bioisostere for acetamides, often enhancing metabolic stability.[1] It acts as a hydrogen bond acceptor (via sulfonyl oxygens) but lacks the hydrogen bond donor capability of a primary sulfonamide due to N-methylation.[1]

-

Para-benzonitrile (4-CN-Ph): A linear, electron-withdrawing group often used to mimic carbonyls or coordinate with heme iron in CYP450 enzymes.[1]

-

Physicochemical Profile (Lipinski’s Rule of 5)

-

MW: ~210.25 Da (Favorable for absorption)

-

LogP: ~1.5 - 2.0 (High oral bioavailability predicted)[1]

-

H-Bond Donors: 0 (Due to N-methylation)[1]

-

H-Bond Acceptors: 3 (Two sulfonyl oxygens, one nitrile nitrogen)[1]

Integrated Prediction Workflow

The following diagram illustrates the consensus workflow required to filter false positives inherent in single-method predictions.

Figure 1: The Consensus Prediction Workflow. This pipeline integrates ligand-centric statistical models with structure-centric docking to minimize false positives.[1]

Protocol 1: Ligand-Based Target Prediction (LBTP)[1]

Objective: Identify targets based on the "Guilt by Association" principle—molecules with similar structures bind similar proteins.[1]

Methodology: Similarity Ensemble Approach (SEA)

The SEA algorithm relates proteins based on the chemical similarity of their ligands.[2][3]

-

Tool: or .[1]

-

Protocol:

Predicted Target Classes for Methanesulfonanilides

Based on the specific scaffold of 1-(4-cyanophenyl)-N-methylmethanesulfonamide, the following targets are statistically probable:

| Target Class | Specific Protein | Rationale (SAR) |

| Ion Channels | hERG (KCNH2) | The methanesulfonanilide group is the pharmacophore of Dofetilide and Ibutilide (Class III Antiarrhythmics).[1] The N-methyl and para-cyano substitution mimics the lipophilic tail required for channel pore blocking.[1] |

| Nuclear Receptors | Androgen Receptor (AR) | The 4-cyanophenyl group (benzonitrile) is a bioisostere for the electron-deficient rings found in non-steroidal anti-androgens like Bicalutamide .[1] |

| Enzymes | COX-2 | Sulfonamides are classic COX-2 pharmacophores.[1] While usually Ar-SO2NH2, the Ar-N-SO2Me variant appears in specific NSAID derivatives (e.g., Nimesulide analogs).[1] |

| Enzymes | Carbonic Anhydrase (CA) | Lower Probability.[1] Classic CA inhibitors require a free sulfonamide (-SO2NH2) to coordinate Zinc.[1] The N-methyl group in this query molecule likely abolishes CA activity, making it a selective exclusion.[1] |

Protocol 2: Structure-Based Validation (Inverse Docking)[1]

Objective: Validate LBTP hits by docking the molecule into the crystal structures of the predicted proteins.

Methodology: Inverse Docking via idTarget

-

Tool: or .[1]

-

Causality: Unlike forward docking (one protein, many ligands), inverse docking screens the query ligand against the entire PDB (Protein Data Bank).

-

Step-by-Step:

-

Preparation: Convert SMILES to 3D SDF format using RDKit or OpenBabel. Ensure energy minimization (MMFF94 force field).

-

Submission: Upload the 3D SDF to the idTarget server.[1]

-

Scoring: The server uses a "Divide-and-Conquer" docking approach.[1][4][5][6]

-

Analysis: Look for favorable binding energy (

kcal/mol) and clustering of homologous proteins (e.g., multiple hits within the Potassium Channel family).[1]

-

Structural Alert: The hERG Channel

The most critical structure-based prediction for this molecule is the hERG Potassium Channel .

-

Mechanism: The methanesulfonamide oxygen atoms act as H-bond acceptors for Ser624 or Tyr652 in the hERG pore, while the phenyl ring engages in

-stacking with Phe656. -

Risk: High.[1] This structural motif is a "privileged structure" for hERG blockage, implying a risk of QT prolongation (cardiotoxicity).

Decision Logic for Hit Validation

Once targets are predicted, they must be triaged.[1] Use the following logic tree to determine which targets warrant experimental validation.

Figure 2: Validation Logic Tree. This decision matrix filters false positives based on specific molecular interactions (e.g., Zinc coordination requirements).

Conclusion & Recommendations

For the molecule 1-(4-cyanophenyl)-N-methylmethanesulfonamide , the in silico profiling strongly suggests it is not a Carbonic Anhydrase inhibitor (due to N-methylation) but rather a modulator of Voltage-Gated Potassium Channels (hERG) or an Androgen Receptor ligand.[1]

Recommended Experimental Validation:

-

Safety Screen (Priority 1): Perform a hERG patch-clamp assay.[1] The structural similarity to Dofetilide suggests a high probability of channel blockade.

-

Therapeutic Screen (Priority 2): Screen against COX-2 and Androgen Receptor (AR) binding assays.

References

-

Daina, A., Michielin, O., & Zoete, V. (2019).[7] SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[7] Nucleic Acids Research, 47(W1), W357–W364.[7] [Link]

-

Keiser, M. J., et al. (2007).[1][2][3][8] Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206.[8] [Link]

-

Wang, J. C., et al. (2012).[1][6] idTarget: a web server for identifying protein targets of small chemical molecules with robust scoring functions and a divide-and-conquer docking approach.[1][4][5][6] Nucleic Acids Research, 40(W1), W393–W399. [Link]

-

Recanatini, M., et al. (2005).[1] SAR modeling of the hERG potassium channel blockers. ChemMedChem, 1(1), 163-172.[1] (Grounding for methanesulfonanilide hERG toxicity). [Link]

-

Gaulton, A., et al. (2012).[1] ChEMBL: a large-scale bioactivity database for drug discovery.[1] Nucleic Acids Research, 40(D1), D1100–D1107. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Improving chemical similarity ensemble approach in target prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idTarget: a web server for identifying protein targets of small chemical molecules with robust scoring functions and a divide-and-conquer docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-EPMC3394295 - idTarget: a web server for identifying protein targets of small chemical molecules with robust scoring functions and a divide-and-conquer docking approach. - OmicsDI [omicsdi.org]

- 6. idTarget: a web server for identifying protein targets of small chemical molecules with robust scoring functions and a … [ouci.dntb.gov.ua]

- 7. SwissTargetPrediction [swisstargetprediction.ch]

- 8. Category:SEA - DISI [wiki.docking.org]

Solubility Profile & Solvent Selection Guide: 1-(4-cyanophenyl)-N-methylmethanesulfonamide

[1]

Executive Technical Synthesis

1-(4-cyanophenyl)-N-methylmethanesulfonamide (hereafter Cmpd-CNM ) presents a distinct solubility challenge compared to primary sulfonamides.[1] Unlike its precursors, the N-methylation at the sulfonamide nitrogen removes the acidic proton (typically pKa ~10), rendering the molecule chemically neutral in aqueous media.[1] Consequently, pH adjustment (alkalization) is ineffective for solubilization, necessitating a reliance on dielectric matching and dipole-dipole interactions.[1]

Core Physicochemical Parameters (Estimated):

-

LogP (Octanol/Water): ~1.4 – 1.6 (Moderate Lipophilicity)[1]

-

H-Bond Donors: 0 (Due to N-methylation)[1]

-

H-Bond Acceptors: 3 (Sulfonyl oxygens + Nitrile nitrogen)[1]

-

Thermodynamic Behavior: High lattice energy driven by dipolar stacking of the nitrile and sulfonyl groups, often resulting in poor solubility in non-polar hydrocarbons (Hexane) and protic solvents (Water).

Predicted Solubility Landscape

The following profile categorizes solvent suitability based on Hansen Solubility Parameters (HSP) and dielectric compatibility. This data is derived from structural analog analysis (e.g., N-(4-cyanophenyl)methanesulfonamide) and functional group contribution theory.[1]

Table 1: Solvent Compatibility Matrix[2]

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | High dipole moments of solvent match the polar sulfonyl/nitrile groups.[1] Primary choice for stock solutions.[1] |

| Polar Protics | Methanol, Ethanol | Moderate (10–30 mg/mL) | Soluble, but limited by the compound's inability to donate H-bonds.[1] Heating required for saturation.[1] |

| Ketones | Acetone, MEK | Good (30–80 mg/mL) | Favorable dipole-dipole interactions without the energy penalty of disrupting a water lattice.[1] |

| Chlorinated | DCM, Chloroform | Good (20–50 mg/mL) | Dispersion forces and weak H-bonding (solvent donor) stabilize the sulfonyl oxygens.[1] |

| Ethers | THF, 1,4-Dioxane | Moderate/Good | Effective due to ether oxygen interaction, though less efficient than ketones. |

| Aqueous | Water, PBS (pH 7.4) | Poor (<0.1 mg/mL) | Hydrophobic phenyl ring and lack of ionizable groups prevent aqueous solvation.[1] |

| Alkanes | Hexane, Heptane | Insoluble | Significant polarity mismatch; useful only as anti-solvents for crystallization.[2] |

Critical Application Note: Do not attempt to solubilize Cmpd-CNM in 0.1 M NaOH. Unlike primary sulfonamides (e.g., Sulfamethoxazole), Cmpd-CNM lacks the N-H proton required to form a water-soluble salt.[1]

Experimental Protocol: Gravimetric Solubility Determination

As a researcher, you must validate the predicted values empirically. The following protocol is a self-validating system designed to prevent false positives caused by supersaturation or suspended micro-particles.

Workflow Visualization (DOT)

Figure 1: Step-by-step workflow for determining thermodynamic solubility, ensuring exclusion of suspended particulates.

Detailed Methodology

Reagents: Cmpd-CNM (>98% purity), HPLC-grade solvents (DMSO, MeOH, Water).[1]

-

Preparation: Place 10 mg of Cmpd-CNM into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Agitation: Vortex for 1 minute.

-

Equilibration: Place tubes in a thermomixer at 25°C and 500 RPM for 24 hours.

-

Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved material.

-

Filtration (Critical): If using HPLC, filter the supernatant through a 0.22 µm PTFE filter to remove nano-suspensions which can artificially inflate solubility readings.[1]

-

Quantification:

-

Method A (Gravimetric): Evaporate a known volume of supernatant and weigh the residue.

-

Method B (HPLC-UV): Dilute the supernatant 100x in Mobile Phase and inject.[1] Calculate concentration against a standard curve (Detection λ: ~240 nm for benzonitrile moiety).

-

Formulation & Dissolution Strategy

For biological assays or chemical synthesis, "solubility" is often less important than "dissolution rate" and "stability."

The "Co-Solvent Spike" Method

Since Cmpd-CNM is water-insoluble, biological dosing requires a co-solvent strategy.[1]

-

Stock Preparation: Dissolve Cmpd-CNM in 100% DMSO to create a 20 mM stock solution.[1]

-

Storage: Store at -20°C. The nitrile and sulfonamide groups are stable to hydrolysis under neutral conditions.[1]

-

-

Aqueous Dilution:

-

Do not dilute directly into pure water; precipitation will occur immediately due to the "Oiling Out" effect.[2]

-

Protocol: Dilute the DMSO stock into warm (37°C) culture media or buffer containing 0.5% Methylcellulose or 5% Cyclodextrin (HP-β-CD) .

-

Why? Cyclodextrins encapsulate the hydrophobic phenyl-nitrile tail, maintaining solubility in aqueous environments where simple organic co-solvents (like DMSO) might fail upon high dilution [1].[1]

-

Reaction Solvent Selection

For synthetic derivatization of the nitrile group (e.g., hydrolysis to amide):

-

Recommended: 1,4-Dioxane or THF.[1]

-

Avoid: Alcohols if using strong Lewis acids, as they may compete with the nitrile lone pair.

Mechanistic Analysis: Why This Profile?

Understanding the why allows you to predict behavior in novel solvent mixtures.[1]

Molecular Interaction Map (DOT)[1]

Figure 2: Mechanistic drivers of Cmpd-CNM solubility.[1] Note the dominance of Dipole interactions and the lack of H-Bond donors.

The Nitrile (CN) and Sulfonyl (SO₂) groups are strong electron-withdrawing groups (EWGs).[1] They create a molecule with a high dipole moment.[1]

-

Enthalpic Factor: Solvents with high dielectric constants (DMSO, DMF) stabilize these dipoles, lowering the enthalpy of mixing (

).[1] -

Entropic Factor: The rigid phenyl ring and the directional nature of the nitrile group create a stable crystal lattice.[1] Breaking this lattice requires significant energy, which non-polar solvents (hexane) cannot provide.[1]

References

-

Loftsson, T., & Brewster, M. E. (1996).[1][2] Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1][4] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.[1]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][5] (Reference for HSP principles applied in Section 2). [1]

-

PubChem Database. Compound Summary for N-(4-cyanophenyl)methanesulfonamide (Analog Data). National Center for Biotechnology Information.[1] [1]

Sources

- 1. 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hansen solubility parameters [web.tecnico.ulisboa.pt]

- 3. 4-cyano-n-(methyl-d3)benzenesulfonamide - Cas No: 2140326-90-3, Molecular Weight: 199.2 G/mol, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 5. kinampark.com [kinampark.com]

Application Note: Synthesis Protocol for 1-(4-cyanophenyl)-N-methylmethanesulfonamide

Executive Summary & Strategic Rationale

This application note details the optimized synthesis of 1-(4-cyanophenyl)-N-methylmethanesulfonamide , a critical sulfonamide scaffold often utilized in medicinal chemistry as a bioisostere for carboxylic acids or as a linker in fragment-based drug discovery.

The synthesis addresses a specific chemoselectivity challenge: preserving the acid/base-sensitive nitrile moiety while constructing the sulfonamide core. Standard sulfonylation conditions often risk hydrolyzing the nitrile to a primary amide or carboxylic acid. This protocol employs a Strecker Sulfite Alkylation strategy, selected for its mild conditions and high regioselectivity compared to direct chlorosulfonation.

Target Molecule Analysis[1]

-

IUPAC Name: N-methyl-1-(4-cyanophenyl)methanesulfonamide

-

Core Structure: Benzylsulfonamide (

) -

Key Functionality:

-

Nitrile (

): Electron-withdrawing, sensitive to hydrolysis. -

Sulfonamide (

): Polar, H-bond donor/acceptor.

-

Synthetic Pathway Visualization

The following diagram outlines the three-step reaction sequence, highlighting the critical intermediate transitions and reagents.

Figure 1: Synthetic route via Strecker Sulfite Alkylation and Sulfonyl Chloride activation.

Detailed Experimental Protocols

Step 1: Formation of Sodium (4-cyanophenyl)methanesulfonate

Rationale: Direct chlorosulfonation of 4-cyanotoluene is aggressive and yields regioisomeric mixtures. Displacing the bromide with sulfite (

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Cyanobenzyl bromide | 1.0 | Substrate |

| Sodium Sulfite (

Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Sodium Sulfite (1.5 equiv) in distilled water (approx. 5 mL/mmol).

-

Addition: Add a solution of 4-Cyanobenzyl bromide (1.0 equiv) in Ethanol (approx. 5 mL/mmol). The mixture may appear biphasic initially.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting bromide (

) should disappear; the product salt stays at the baseline.

-

-

Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Cool the remaining aqueous solution to

. The sodium sulfonate salt typically precipitates as white crystals. -

Filter the solid.[1][2][3] Wash with ice-cold water (minimal amount) and diethyl ether (to remove unreacted bromide).

-

Dry thoroughly in a vacuum oven at

. Critical: Moisture interferes with Step 2.

-

Step 2: Activation to (4-Cyanophenyl)methanesulfonyl Chloride

Rationale: Sulfonic acids are poor electrophiles. Conversion to the sulfonyl chloride using Thionyl Chloride (

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Sulfonate Salt (Step 1) | 1.0 | Substrate |

| Thionyl Chloride (

Protocol:

-

Setup: Flame-dry a round-bottom flask under Nitrogen atmosphere. Add the dry Sulfonate Salt .

-

Chlorination: Add Thionyl Chloride (excess) carefully. Add 2–3 drops of anhydrous DMF .

-

Reaction: Stir at

for 30 mins, then warm to reflux for 2–3 hours.-

Observation: Evolution of

gas indicates reaction progress. The solid salt will dissolve/suspend as the liquid chloride forms.

-

-

Workup (Quench):

-

Remove excess

under vacuum (rotary evaporator with a caustic trap). -

Resuspend the residue in anhydrous DCM.

-

Critical Safety: Pour the DCM mixture onto a slurry of Ice/Water to wash out inorganic salts. Separate layers immediately to prevent hydrolysis of the sulfonyl chloride.

-

Dry the organic layer (

) and concentrate to yield the crude sulfonyl chloride (usually a yellow oil or low-melting solid). Proceed immediately to Step 3.

-

Step 3: Amidation to 1-(4-cyanophenyl)-N-methylmethanesulfonamide

Rationale: The reaction between a sulfonyl chloride and an amine is highly exothermic. Low temperature and anhydrous conditions are required to prevent the hydrolysis of the nitrile group (which can occur in aqueous base) and to minimize disulfonylation.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Sulfonyl Chloride (Step 2) | 1.0 | Electrophile |

| Methylamine (2M in THF) | 2.5 | Nucleophile |

| Triethylamine (Optional) | 1.2 | Acid Scavenger (if using HCl salt of amine) |

| THF (Tetrahydrofuran) | - | Solvent (Anhydrous) |

Protocol:

-

Preparation: Dissolve the crude Sulfonyl Chloride in anhydrous THF (

mL/mmol). Cool to -

Amine Addition: Add Methylamine solution (2M in THF) dropwise over 20 minutes.

-

Note: Use of THF solution is preferred over aqueous methylamine to protect the nitrile from basic hydrolysis.

-

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature for 2 hours.-

Checkpoint: TLC should show conversion of the non-polar chloride to the more polar sulfonamide.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient).

Troubleshooting & Quality Control (Self-Validating Systems)

The following logic flow ensures the integrity of the intermediate steps.

Figure 2: Quality Control Logic Flow for Structural Verification.

Analytical Specifications

-

IR Spectroscopy:

-

Nitrile (

): Sharp peak at -

Sulfonamide (

): Strong bands at

-

-

H NMR (DMSO-

-

Aromatic: Two doublets (AA'BB' system) around 7.5–8.0 ppm.

-

Benzylic

: Singlet at -

-Methyl: Doublet at

-

NH: Broad quartet/singlet at

(exchangeable with

-

Safety & Handling

-

4-Cyanobenzyl bromide: Lachrymator and skin irritant. Handle in a fume hood.

-

Thionyl Chloride: Reacts violently with water to release HCl and

. Use blast shield. -

Methylamine: Toxic gas/liquid.[4] Ensure adequate ventilation.

-

Nitriles: While organic nitriles are less acutely toxic than inorganic cyanides, they are toxic by ingestion/inhalation.

References

-

Strecker Sulfite Alkylation

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

-

ChemicalBook.[2] Reaction of 4-cyanobenzyl bromide with sodium sulfite.

-

Sulfonyl Chloride Activation

-

Organic Chemistry Portal. Synthesis of Sulfonyl Chlorides.

-

Master Organic Chemistry. Reactions of Sulfonyl Chlorides.

-

-

Amidation & Nitrile Stability

Sources

- 1. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]

- 2. 4-Cyanobenzyl bromide | 17201-43-3 [chemicalbook.com]

- 3. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]

- 4. 4-Cyanobenzyl Bromide | 17201-43-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE [vedantu.com]

- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

Application Note: Regiospecific Synthesis of Cyanophenyl-Containing Compounds

Abstract

The cyanophenyl moiety (benzonitrile) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carbonyls, hydroxyls, and halogens while improving metabolic stability and lipophilicity.[1] This guide details two distinct, high-reliability protocols for synthesizing cyanophenyl compounds: Palladium-Catalyzed Cyanation of Aryl Halides (for broad substrate scope) and Rhodium(III)-Catalyzed C-H Activation (for atom-economical, ortho-regiospecific functionalization). Emphasis is placed on mitigating catalyst poisoning, ensuring regiocontrol, and adhering to strict cyanide safety standards.

Part 1: Strategic Methodology Selection

Selecting the correct synthetic route depends on the starting material availability and the required position of the nitrile group.

Method Comparison Table

| Feature | Method A: Pd-Catalyzed Cyanation | Method B: Rh(III)-Catalyzed C-H Activation | Method C: Sandmeyer Reaction |

| Substrate | Aryl Halides (Ar-Br, Ar-I, Ar-Cl) | Arenes with Directing Groups (DG) | Anilines (Ar-NH₂) |

| Regioselectivity | Pre-determined by halide position | Ortho-specific (controlled by DG) | Pre-determined by amine position |

| Cyanide Source | Zn(CN)₂ (Solid, safer handling) | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | CuCN / NaCN (High hazard) |

| Key Challenge | Catalyst poisoning by CN⁻ | Designing the Directing Group | Explosive diazonium intermediates |

| Atom Economy | Moderate (Halide waste) | High (H₂ byproduct) | Low |

| Primary Use | Late-stage functionalization | Scaffold building / Core diversification | Legacy / Scale-up of simple cores |

Decision Logic (Workflow)

Figure 1: Strategic decision tree for selecting the optimal cyanation methodology based on substrate availability and regiochemical requirements.

Part 2: Protocol A – Palladium-Catalyzed Cyanation

Target: Conversion of Aryl Bromides/Iodides to Aryl Nitriles. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetallation with Zinc Cyanide, and reductive elimination.

Mechanistic Insight

The primary failure mode in this reaction is catalyst poisoning . Free cyanide ions (

-

Solution: We use Zinc Cyanide (

) .[2][3] It has low solubility in the reaction solvent (DMF/DMAc), releasing cyanide ions slowly ("kinetic throttling") only as they are consumed, preventing saturation of the catalyst.

Materials

-

Substrate: Aryl Bromide (1.0 equiv)[4]

-

Reagent: Zinc Cyanide (

) (0.6 equiv) – Note: 0.6 equiv provides 1.2 equiv of CN. -

Catalyst:

(2 mol%) or -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4-6 mol%)

-

Additive: Zinc Dust (10 mol%) – Scavenges Pd(II) to regenerate active Pd(0).

-

Solvent: Wet DMAc (N,N-Dimethylacetamide) or DMF. Strictly anhydrous conditions are often detrimental; 1% water aids Zn(CN)₂ dissolution.

Step-by-Step Procedure

-

Setup: In a glovebox or under active Nitrogen flow, charge a Schlenk tube with Aryl Bromide (1.0 mmol),

(70 mg, 0.6 mmol), -

Solvation: Add DMAc (3.0 mL). If not using a glovebox, degas the solvent via sparging with Nitrogen for 15 minutes prior to addition.

-

Reaction: Seal the vessel. Heat to 120°C for 12–16 hours.

-

Checkpoint: The solution usually turns from dark purple/red to orange/brown upon heating.

-

-

Workup (CRITICAL SAFETY):

-

Purification: Wash the organic layer with water and brine. Dry over

, concentrate, and purify via silica gel chromatography.

Part 3: Protocol B – Rhodium(III)-Catalyzed C-H Activation

Target: Regiospecific Ortho-Cyanation of Arenes. Mechanism: Directed C-H activation.[6] The Directing Group (DG) coordinates to Rh(III), facilitating proximal C-H bond cleavage, followed by insertion of the electrophilic cyanide source.

Mechanistic Insight

Unlike Pd-catalysis which relies on a pre-installed leaving group, this method relies on a Directing Group (DG) (e.g., pyridine, pyrazole, amide) to steer the catalyst to the ortho position.

-

Reagent Choice: We use N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) . It acts as a "CN+" equivalent, avoiding the catalyst poisoning issues of nucleophilic cyanide sources.

Materials

-

Substrate: 2-Phenylpyridine (or arene with appropriate DG) (0.2 mmol)

-

Reagent: NCTS (1.2 equiv)

-

Catalyst:

(2.5 mol%) -

Additive:

(10 mol%) – Abstracts chloride to generate the cationic active species. -

Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Procedure

-

Catalyst Activation: In a screw-cap vial, combine

(3.1 mg, 0.005 mmol) and -

Substrate Addition: Add the arene substrate (0.2 mmol) and NCTS (0.24 mmol).

-

Reaction: Seal the vial and heat to 110°C for 12 hours.

-

Workup:

-

Cool to RT.

-

Filter through a short pad of Celite to remove Ag salts and catalyst residues.

-

Rinse with DCM.

-

-

Purification: Concentrate the filtrate and purify via column chromatography.

Catalytic Cycle Visualization

Figure 2: The catalytic cycle of Rh(III)-catalyzed ortho-cyanation, highlighting the role of the directing group (DG) and silver additive.

Part 4: Safety & Waste Management (Non-Negotiable)

Working with cyanides requires a "Zero Tolerance" safety protocol.

-

The Hazard: Acidification of any cyanide source releases Hydrogen Cyanide (HCN) gas, which is rapidly fatal.

-

Never mix cyanide waste with acidic waste streams.

-

-

Engineering Controls: All weighing and handling of

must occur in a functioning fume hood or glovebox. -

Spill Control: Keep a "Cyanide Spill Kit" nearby, containing:

-

Calcium Hypochlorite (solid) or Bleach.

-

Paper towels.

-

pH strips.

-

-

Quenching Protocol (The "Bleach Method"):

-

Collect all aqueous and solid waste in a dedicated container.

-

Adjust pH to >10 using NaOH.

-

Add excess Sodium Hypochlorite (Bleach) or Calcium Hypochlorite.

-

Allow to stand for 24 hours.

-

Test for residual cyanide (using Prussian Blue test or commercial strips) before disposal as standard chemical waste.

-

References

-

Palladium-Catalyzed Cyanation of Aryl Halides (Review)

-

Zinc Cyanide Protocol & Safety

-

Rhodium-Catalyzed C-H Cyanation

-

Cyanide Safety Data & Handling

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Rhodium-Catalyzed Direct C-H Bond Cyanation in Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Technical Application Note: 1-(4-Cyanophenyl)-N-methylmethanesulfonamide in Drug Discovery

Executive Summary & Molecule Profile[1]

1-(4-cyanophenyl)-N-methylmethanesulfonamide (chemically synonymous with N-(4-cyanophenyl)-N-methylmethanesulfonamide; CAS: 1340421-80-8) represents a high-value pharmacophore in modern medicinal chemistry.[1] It serves as a critical "privileged scaffold"—a molecular framework capable of providing potent ligands for diverse biological targets.[1]

Its utility is derived from the synergistic combination of two distinct functional motifs:[1]

-

The 4-Cyanophenyl Group: A classic electron-deficient aromatic system essential for pi-stacking interactions and specific binding pockets in nuclear receptors (e.g., Androgen Receptor).[1]

-

The N-Methylmethanesulfonamide Moiety: A bioisostere of acetamide, providing unique hydrogen-bonding geometry and metabolic stability, widely recognized in Class III antiarrhythmic agents.[1]

Physicochemical Profile

| Property | Value | Relevance in Drug Design |

| Molecular Formula | C₉H₁₀N₂O₂S | Fragment-based screening suitable (MW < 300) |

| Molecular Weight | 210.25 g/mol | Ideal for "Lead-Like" space |

| LogP (Predicted) | ~1.2 - 1.5 | High oral bioavailability potential |

| H-Bond Donors | 0 (if N-methylated) | Improved membrane permeability |

| H-Bond Acceptors | 3 (Sulfonyl O, Cyano N) | Critical for receptor pocket anchoring |

| Electronic Character | Electron-Withdrawing (EWG) | Deactivates phenyl ring, modulating metabolic oxidation |

Strategic Applications in Drug Discovery[1]

A. Nuclear Receptor Antagonism (Androgen Receptor)

The 4-cyanophenyl moiety is the "warhead" of second-generation non-steroidal androgen receptor (AR) antagonists (e.g., Enzalutamide, Apalutamide).[1] This scaffold is used to synthesize novel AR antagonists by replacing the thiohydantoin core with sulfonamide linkers to overcome resistance mechanisms.[1]

-

Mechanism: The nitrile group forms critical water-mediated hydrogen bonds in the AR ligand-binding domain (LBD).[1] The sulfonamide tail probes the "H12 pocket," inducing an antagonistic conformation.[1]

B. Class III Antiarrhythmic Design (hERG/IKr Blockers)

The methanesulfonamide group is the defining pharmacophore of Class III antiarrhythmics (e.g., Dofetilide, Ibutilide, Sotalol).[1]

-

Application: This molecule is used as a "Head Group" in Fragment-Based Drug Discovery (FBDD) to screen for potassium channel affinity.[1]

-

Safety Profiling: Conversely, it is used as a reference standard in hERG safety assays to predict off-target cardiotoxicity in non-cardiac drugs.[1]

C. Bioisosteric Replacement

In Lead Optimization, this scaffold is applied to replace unstable acetamide or urea linkages.[1] The sulfonamide bond is resistant to amidases, prolonging the half-life (

Mechanistic Pathway & Workflow Visualization[1]

The following diagram illustrates the divergent utility of this scaffold in synthesizing two distinct classes of therapeutics.

Figure 1: Divergent application pathways for the 1-(4-cyanophenyl)-N-methylmethanesulfonamide scaffold in Oncology (AR) and Cardiology (hERG).[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: Commercial availability can be sporadic.[1] This robust protocol ensures high purity for biological screening.[1]

Reagents:

-

4-(Methylamino)benzonitrile (Starting Material)[1]

-

Methanesulfonyl chloride (MsCl)[1]

-

Pyridine (Solvent/Base) or DCM/TEA[1]

-

DMAP (Catalyst)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 4-(methylamino)benzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) under nitrogen atmosphere.

-

Base Addition: Add Triethylamine (TEA, 1.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0°C.

-

Sulfonylation: Dropwise add Methanesulfonyl chloride (1.2 eq) over 20 minutes. The exotherm must be controlled to prevent polychlorination side products.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1]

-

Work-up: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash organic layer with 1N HCl (to remove unreacted amine) followed by Brine.[1]

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane to yield white crystalline solid.

Quality Control Criteria:

-

¹H NMR (DMSO-d₆): Singlet at ~3.0 ppm (Mesyl-CH₃), Singlet at ~3.2 ppm (N-CH₃), Doublets at ~7.5-7.8 ppm (Aromatic).[1]

-

Purity: >98% by HPLC required for bioassays.

Protocol B: Competitive Binding Assay (Androgen Receptor)

Rationale: To validate the affinity of the cyanophenyl "warhead" within the scaffold.

Materials:

-

Recombinant Androgen Receptor Ligand Binding Domain (AR-LBD).[1]

-

Fluormone™ AL Green (Tracer).[1]

-

Test Compound: 1-(4-cyanophenyl)-N-methylmethanesulfonamide.[1]

-

Control: Enzalutamide (Positive Control).[1]

Workflow:

-

Assay Buffer Prep: 50 mM HEPES (pH 7.4), 150 mM Li₂SO₄, 1 mM DTT, 0.01% NP-40.[1]

-

Serial Dilution: Prepare 10-point dose-response of the Test Compound in DMSO (Top conc: 10 µM).

-

Incubation:

-

Equilibrium: Incubate at RT for 4 hours in the dark.

-

Readout: Measure Fluorescence Polarization (FP) (Ex: 485 nm / Em: 530 nm).

-

Analysis: Plot mP values vs. log[Concentration]. Calculate IC₅₀ using a 4-parameter logistic fit.

Interpretation:

-

IC₅₀ < 1 µM: Indicates the scaffold successfully mimics the AR-binding pharmacophore.[1]

-

IC₅₀ > 10 µM: Suggests the N-methyl/Sulfonamide substitution sterically clashes with the H12 helix, requiring linker modification.[1]

References & Grounding

-

Chemical Identity & Properties:

-

Application in Anti-Arrhythmics (Sulfonamide Class):

-

Application in Nuclear Receptors (Cyanophenyl Group):

-

Discovery of MK-0668 (Cyanophenyl sulfonyl derivatives).[1][3] Journal of Medicinal Chemistry.[1][3] Link (Demonstrates the utility of cyanophenyl-sulfonyl motifs in potent antagonists).[1]

-

Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives.[1][4] ResearchGate.[1][4] Link

-

Sources

- 1. 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1340421-80-8|N-(4-Cyanophenyl)-N-methylmethanesulfonamide|BLD Pharm [bldpharm.com]

- 3. Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]